2-[(5-bromothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
The compound with the molecular formula 2-[(5-bromothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)sulfonyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO5S2/c1-22-12-4-3-11(9-13(12)23-2)7-8-18-15(19)10-25(20,21)16-6-5-14(17)24-16/h3-6,9H,7-8,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGFIGLZNLHESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC=C(S2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the use of bromination reactions, where bromine is introduced into the molecule under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron or aluminum chloride.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of This compound often require specific reagents and conditions to proceed efficiently. For example, bromination reactions may require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, along with a suitable solvent and catalyst.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may produce brominated derivatives, while reduction reactions may yield de-brominated products.
Scientific Research Applications
Structural Properties
The molecular formula of this compound is , with a molecular weight of approximately 404.29 g/mol. The presence of the bromothiophene moiety and the sulfonamide group contributes to its reactivity and interaction with biological targets. The compound's structure can be represented as follows:
Anticancer Activity
Research has indicated that compounds similar to 2-[(5-bromothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiophene rings can inhibit the proliferation of various cancer cell lines such as MCF7 (breast cancer) and A2780 (ovarian cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy .
Antimicrobial Properties
The sulfonamide group present in this compound has been linked to antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Recent studies have explored the efficacy of similar compounds against a range of pathogenic bacteria, demonstrating potential as broad-spectrum antimicrobial agents .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds that share structural features with This compound . Research indicates that certain derivatives can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation .
Synthesis and Characterization
A study published in a peer-reviewed journal described the synthesis of a series of bromothiophene derivatives, including the target compound. The synthesis involved multi-step reactions starting from commercially available precursors, followed by purification through chromatography techniques . Characterization was performed using NMR and mass spectrometry, confirming the structural integrity of the synthesized compounds.
In Vitro Biological Evaluation
In vitro studies assessed the cytotoxicity of synthesized derivatives on various cancer cell lines using MTT assays. The results indicated that certain modifications to the thiophene ring significantly enhanced anticancer activity, with IC50 values in low micromolar ranges for specific derivatives .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(5-bromothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(5-bromothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include other brominated organic molecules or compounds with similar functional groups. The uniqueness of This compound lies in its specific combination of atoms and the resulting chemical properties, which may differ from those of related compounds.
List of Similar Compounds
C16H18ClNO5S2: A chlorinated analog with similar chemical properties.
C16H18FNO5S2: A fluorinated analog with potential differences in reactivity and biological activity.
C16H18INo5S2: An iodinated analog with distinct chemical and physical properties.
Biological Activity
The compound 2-[(5-bromothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves the reaction between a thiophene derivative and a sulfonyl group, followed by acetamide formation. The detailed synthetic pathway is critical for understanding how structural modifications can influence biological activity.
Anticancer Activity
Research indicates that compounds with similar thiophene structures exhibit significant anticancer properties. For instance, derivatives of thiophene have shown potent activity against various cancer cell lines, including breast, colon, lung, and prostate cancers. Notably, these compounds often act as topoisomerase inhibitors, which are crucial in DNA replication and repair processes.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 5.0 | Topoisomerase II inhibition |
| Compound B | Colon | 4.5 | Induction of ROS |
| Compound C | Lung | 6.0 | Apoptosis at G1 phase |
The compound's ability to induce reactive oxygen species (ROS) in cancer cells suggests a mechanism that leads to oxidative stress and subsequent apoptosis .
Antimicrobial Activity
In addition to anticancer effects, certain derivatives of thiophenes have demonstrated antimicrobial properties. For example, studies have shown that similar compounds exhibit antifungal activity against various pathogens .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Fungi | 10 µg/mL |
| Compound E | Bacteria | 5 µg/mL |
These findings indicate that the compound may also be relevant in the development of new antimicrobial agents.
Case Studies
- Topoisomerase Inhibition : A study evaluated the effects of thiophene-based compounds on human topoisomerases. The results indicated that several compounds inhibited topoisomerase II activity significantly without intercalating DNA, suggesting a targeted mechanism that could minimize side effects associated with traditional chemotherapeutics .
- Cell Cycle Analysis : Another investigation focused on the impact of these compounds on cell cycle progression in cancer cells. The analysis revealed that treatment with the compound resulted in G1 phase arrest, leading to increased apoptosis rates compared to control groups .
The biological activity of This compound can be attributed to several mechanisms:
- Topoisomerase II Inhibition : Prevents DNA unwinding necessary for replication.
- Induction of ROS : Leads to oxidative damage and apoptosis in cancer cells.
- Cell Cycle Arrest : Specifically affects the G1 phase, inhibiting cell proliferation.
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves sequential sulfonylation and amidation reactions. Key steps include:
- Sulfonylation of the 5-bromothiophene precursor using chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate .
- Coupling the intermediate with N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide via nucleophilic substitution in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl .
- Optimal conditions: Maintain inert atmosphere (N₂/Ar), solvent purity, and gradual reagent addition to minimize side reactions .
Q. Which spectroscopic methods confirm structural integrity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., sulfonyl group at δ 3.2–3.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirm regiochemistry .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (±2 ppm error) .
Q. What initial biological screening assays evaluate its bioactivity?
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates and IC₅₀ determination .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ and selectivity indices .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized during scale-up?
- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance sulfonylation efficiency .
- Solvent Selection : Replace dichloromethane with DMF or THF for better solubility of intermediates at higher concentrations .
- Temperature Gradients : Gradual warming (0°C → RT) during amidation reduces byproduct formation .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for ≥95% purity .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Assay Standardization : Compare buffer pH (e.g., Tris vs. PBS), enzyme sources (recombinant vs. native), and substrate concentrations .
- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and assess compound stability under assay conditions .
- Mechanistic Studies : Use kinetic analysis (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
Q. What computational strategies model its interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinase ATP pockets (e.g., PDB: 1M17) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS) over 100 ns to evaluate binding free energy (MM-PBSA) .
- QSAR Modeling : Corrogate substituent effects (e.g., bromine vs. chlorine) on bioactivity using Hammett parameters .
Q. How does stability under storage conditions affect experimental reproducibility?
- Degradation Analysis : Monitor via HPLC under accelerated conditions (40°C/75% RH). Hydrolysis of the sulfonyl group is a major degradation pathway .
- Storage Recommendations : Lyophilized form at -20°C (argon atmosphere) or DMSO stock solutions (≤-80°C, desiccated) .
Q. What structural modifications enhance target selectivity?
- Sulfonyl Group Replacement : Substitute with phosphonate or carbonyl to alter H-bonding with kinases .
- Methoxy Position Tuning : Replace 3,4-dimethoxy with trifluoromethoxy groups to improve metabolic stability and blood-brain barrier penetration .
- Heterocycle Variation : Replace thiophene with pyridine to modulate π-π stacking in receptor binding pockets .
Notes
- Always cross-validate structural data with multiple spectroscopic methods to address purity concerns .
- For advanced studies, integrate computational and experimental approaches to resolve mechanistic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
